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Compound of Interest

Compound Name: Benzyl isovalerate

Cat. No.: B091237

Introduction

Benzyl isovalerate (CAS No. 103-38-8), a significant ester in the flavor, fragrance, and
pharmaceutical industries, possesses a characteristic fruity, balsamic odor.[1][2][3][4][5][6][7][8]
Its molecular structure and purity are critical for its intended applications, necessitating
comprehensive analytical characterization. This technical guide provides an in-depth overview
of the spectroscopic data of benzyl isovalerate, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are
provided to aid researchers in the replication of these analyses.

Data Presentation

The spectroscopic data for benzyl isovalerate is summarized in the following tables, providing
a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Solvent: CDCls, Reference: TMS (0 ppm)
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Chemical Shift o . el .
Multiplicity Integration Constant (J) Assignment
(3) ppm o
7.35-7.25 m 5H - Ar-H
511 S 2H - -O-CHz2-Ar
2.22 d 2H 7.0 C(EO)-CHe-
CH(CH3)2
2.11-2.05 m 1H - -CHz2-CH(CHs)2
0.96 d 6H 6.6 -CH(CH3)2
Data interpreted from ChemicalBook.[9]
Solvent: CDCIs, Reference: TMS (0 ppm)
Chemical Shift (6) ppm Assignment
172.5 C=0
136.3 Ar-C (quaternary)
128.5 Ar-CH
128.0 Ar-CH
127.9 Ar-CH
66.1 -O-CH2-Ar
435 -C(=0)-CHa-
25.9 -CH(CHs)2
22.4 -CH(CH3)2
Data sourced from SpectraBase.[2][10]
Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm~?) Intensity Assignment

~3030 Medium Aromatic C-H stretch
~2960, 2870 Strong Aliphatic C-H stretch
~1735 Strong C=0 (ester) stretch
~1450, 1500 Medium Aromatic C=C stretch
~1160 Strong C-O (ester) stretch

Data interpreted from typical ester and aromatic compound IR spectra.[1][11][12][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity (%) Proposed Fragment
192 12.5 [M]* (Molecular lon)
108 16.4 [C7HeO]*

91 100 [C7H7]* (Tropylium ion)
85 [CaH502]*

57 36.0 [CaHo]*

Data sourced from PubChem.[11]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (*H and *3C)
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Objective: To obtain high-resolution *H and *3C NMR spectra of benzyl isovalerate.

Materials:

Benzyl isovalerate (liquid sample)

Deuterated chloroform (CDCIs)

Tetramethylsilane (TMS) as an internal standard

NMR tube (5 mm)

Pipettes

Instrumentation:

e A 300-500 MHz NMR spectrometer
Procedure:

e Sample Preparation:

o Dissolve approximately 10-20 mg of benzyl isovalerate in 0.6-0.7 mL of CDCIs in a clean,
dry vial.

o Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).
o Transfer the solution to a 5 mm NMR tube.[16]
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:
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o Acquire the *H NMR spectrum using a standard single-pulse experiment.

o Typical parameters: spectral width of 12-15 ppm, pulse width corresponding to a 30-45°
flip angle, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

o Process the Free Induction Decay (FID) with an exponential multiplication (line broadening
of 0.3 Hz) and Fourier transform.

o Phase the spectrum and calibrate the chemical shift scale to the TMS signal at O ppm.

o Integrate the signals and analyze the multiplicities and coupling constants.

e 13C NMR Acquisition:
o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Typical parameters: spectral width of 200-240 ppm, pulse width corresponding to a 30° flip
angle, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

o Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier
transform.

o Phase the spectrum and calibrate the chemical shift scale to the CDCIs triplet at 77.16
ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid benzyl isovalerate.
Materials:

» Benzyl isovalerate (liquid sample)

 Isopropanol or acetone for cleaning

e Lens tissue

Instrumentation:
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o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

Background Spectrum:

o Ensure the ATR crystal is clean and dry.

o Record a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.[17]

Sample Analysis:

o Place a small drop of benzyl isovalerate directly onto the center of the ATR crystal.

o Ensure the crystal is fully covered by the liquid sample.

Spectrum Acquisition:

o Acquire the IR spectrum over a range of 4000-400 cm™1.

o Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Analysis:

o Identify the characteristic absorption bands and their corresponding wavenumbers.

o Assign the observed bands to the functional groups present in benzyl isovalerate.

Cleaning:

o Clean the ATR crystal thoroughly with isopropanol or acetone and a soft lens tissue after
the measurement.[18][19]

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of benzyl isovalerate.

Materials:
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» Benzyl isovalerate (liquid sample)
e A suitable volatile solvent (e.g., methanol or dichloromethane)
Instrumentation:
e Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization (EI) source.
Procedure:
e Sample Preparation:
o Prepare a dilute solution of benzyl isovalerate (e.g., 100 ppm) in a volatile solvent.
¢ GC-MS System Setup:

o Set the GC oven temperature program to adequately separate the analyte from the
solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.

o Set the injector temperature to 250°C.
o Set the MS transfer line temperature to 280°C.
e Mass Spectrometer Conditions:
o Use a standard Electron lonization (EI) source.
o Set the ionization energy to 70 eV.[20]
o Scan a mass range of m/z 40-400.
o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o Acquire the mass spectrum of the peak corresponding to benzyl isovalerate as it elutes
from the GC column.

o Data Analysis:
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o |dentify the molecular ion peak.
o Analyze the fragmentation pattern and identify the major fragment ions.

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow of how different spectroscopic techniques
contribute to the structural elucidation of benzyl isovalerate.
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Caption: Workflow of Spectroscopic Data Integration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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